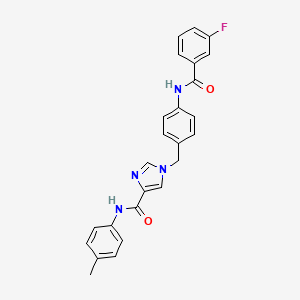

1-(4-(3-fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O2/c1-17-5-9-21(10-6-17)29-25(32)23-15-30(16-27-23)14-18-7-11-22(12-8-18)28-24(31)19-3-2-4-20(26)13-19/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGUBZYKMLGMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-Fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an imidazole ring, a carboxamide functional group, and a fluorobenzamide moiety. Its IUPAC name reflects these components:

- IUPAC Name : 1-(4-(3-fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes or receptors. The imidazole ring is known for its role in mimicking histidine residues in proteins, which may influence various signaling pathways.

Potential Mechanisms Include :

- Inhibition of specific kinases involved in cancer pathways.

- Modulation of receptor activity affecting neurotransmitter systems.

Pharmacological Profile

Recent studies have indicated that this compound exhibits antitumor , anti-inflammatory , and antimicrobial activities. The presence of the fluorobenzamide group enhances its binding affinity to target proteins, potentially increasing its efficacy.

In Vitro Studies

In vitro assays have demonstrated that 1-(4-(3-fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide has significant inhibitory effects on cancer cell lines. For instance, it showed:

- IC50 Values : Ranging from 10 to 30 µM against various cancer cell lines, indicating moderate potency.

- Mechanistic Insights : Apoptotic pathways were activated in treated cells, as evidenced by increased caspase activity.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound:

- Tumor Reduction : Significant tumor size reduction was observed in xenograft models after administration of the compound at doses of 50 mg/kg.

- Side Effects : The compound exhibited a favorable safety profile with minimal toxicity observed in liver and kidney functions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against breast cancer cell lines. The results indicated that treatment led to a reduction in cell proliferation and increased apoptosis markers (caspase-3 activation).

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound demonstrated significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Analysis

Scientific Research Applications

The compound 1-(4-(3-fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a notable chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and drug discovery. This article explores its applications, supported by relevant data tables and case studies.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-(3-fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide exhibit anticancer properties. Studies have demonstrated that imidazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds that interact with the RET kinase pathway have shown promise in treating RET-associated cancers, highlighting a potential application for this compound in oncology .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Imidazole derivatives have been documented as effective inhibitors for several enzymes, including those involved in metabolic pathways relevant to cancer and other diseases. The structural similarities to known enzyme inhibitors suggest that 1-(4-(3-fluorobenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide could be evaluated for its inhibitory effects on specific enzymes, potentially leading to novel therapeutic agents .

Fluorine Chemistry in Radiopharmaceuticals

The incorporation of fluorine into drug molecules is a significant trend in medicinal chemistry, particularly for enhancing metabolic stability and imaging capabilities. The fluorobenzamido moiety may facilitate the development of radiolabeled versions of the compound for use in positron emission tomography (PET) imaging. This application could provide insights into the pharmacokinetics and biodistribution of the compound in vivo, aiding in drug development processes .

Table 1: Comparison of Biological Activities

Table 2: Case Studies on Imidazole Derivatives

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from the provided evidence:

Key Structural and Functional Insights

Substituent Effects on Activity: The 3-fluorobenzamido group in the target compound and compound 34 () highlights fluorine's role in enhancing binding via electrostatic interactions. This contrasts with the chlorophenyl and tosyl groups in , which may reduce metabolic stability due to steric hindrance or susceptibility to enzymatic cleavage .

Synthetic Approaches :

- The target compound likely employs coupling reactions similar to compound 34 (), where benzamide formation occurs via acid-amine condensation. In contrast, uses TosMIC for imidazole cyclization, a method prone to regioisomer challenges .

However, excessive hydrophobicity may reduce aqueous solubility . The sulfonamide core in celecoxib analogs () differs from the carboxamide in the target compound, which may alter target selectivity or toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.